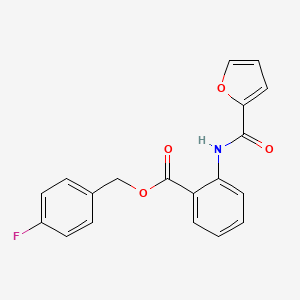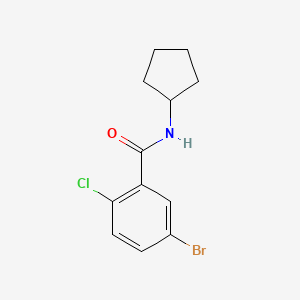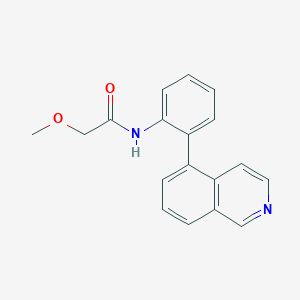
N-(5-chloro-2-hydroxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
説明
N-(5-chloro-2-hydroxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CHEMBL1200680 and belongs to the class of piperidinecarboxamide derivatives.
作用機序
The exact mechanism of action of CHEMBL1200680 is not fully understood. However, it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a role in inflammation and pain. It is also believed to act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, which are responsible for the inhibition of neurotransmission in the brain.
Biochemical and Physiological Effects
CHEMBL1200680 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. It has also been shown to increase the activity of GABA receptors, leading to a reduction in neuronal excitability and seizure activity.
実験室実験の利点と制限
CHEMBL1200680 has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2 enzyme, making it an ideal tool for studying the role of COX-2 in various diseases. It is also a positive allosteric modulator of GABA receptors, making it an ideal tool for studying the role of GABA receptors in neurological disorders. However, CHEMBL1200680 has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous solutions. It also has poor bioavailability, making it difficult to use in in vivo experiments.
将来の方向性
There are several future directions for the study of CHEMBL1200680. One direction is to study its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent and selective derivatives.
科学的研究の応用
CHEMBL1200680 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-22(20,21)17-7-5-10(6-8-17)14(19)16-12-9-11(15)3-4-13(12)18/h3-4,9-10,18H,2,5-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJIIWNIEIVNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112314.png)

![2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide](/img/structure/B4112333.png)

![6-amino-4-(5-chloro-2,3-dimethoxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112345.png)
![4-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112353.png)

![2-(4-bromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4112355.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide](/img/structure/B4112369.png)

![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)

![2-(4-chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112390.png)
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)